N-(4-Ethoxyphenyl)-2-hydroxyacetamid

Übersicht

Beschreibung

N-(4-ethoxyphenyl)-2-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is structurally related to phenacetin, a compound that was widely used as a pain reliever and fever reducer before being withdrawn from the market due to safety concerns . The compound has a molecular formula of C10H13NO3 and a molar mass of 195.22 g/mol.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-hydroxyacetamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its analgesic and antipyretic effects.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in pain management and fever reduction.

Wirkmechanismus

Target of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .

Mode of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

The biochemical pathways affected by N-(4-ethoxyphenyl)-2-hydroxyacetamide are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .

Pharmacokinetics

Usually, N-(4-ethoxyphenyl)-2-hydroxyacetamide’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .

Result of Action

The primary result of N-(4-ethoxyphenyl)-2-hydroxyacetamide’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be achieved through the Williamson ether synthesis. This involves the reaction of 4-ethoxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production of N-(4-ethoxyphenyl)-2-hydroxyacetamide typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving recrystallization from water to obtain the final product .

Types of Reactions:

Oxidation: N-(4-ethoxyphenyl)-2-hydroxyacetamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, to form different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Vergleich Mit ähnlichen Verbindungen

Phenacetin: An analgesic and antipyretic compound with a similar structure but withdrawn from the market due to safety concerns.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action but a different safety profile.

Aspirin: Another analgesic and antipyretic that also has anti-inflammatory properties.

Uniqueness: N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biologische Aktivität

N-(4-ethoxyphenyl)-2-hydroxyacetamide, commonly known as Phenacetin, is a compound with a significant historical background in medicine, primarily recognized for its analgesic and antipyretic properties. Despite its withdrawal from the market due to safety concerns, ongoing research continues to explore its biological activities and potential applications in pharmacology.

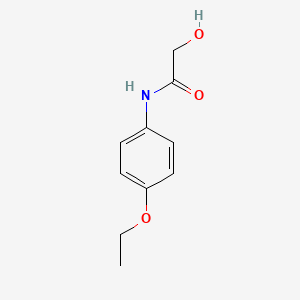

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-2-hydroxyacetamide is C₁₀H₁₃NO₃, characterized by the following structural features:

- Ethoxy Group : Contributes to hydrophobic interactions.

- Hydroxyl Group : Facilitates hydrogen bonding, enhancing solubility in biological systems.

- Aromatic Ring : Provides stability and potential for various chemical interactions.

These features suggest that N-(4-ethoxyphenyl)-2-hydroxyacetamide may interact with biological systems through multiple mechanisms, including enzyme inhibition and receptor modulation.

Target of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide primarily targets the sensory tracts within the spinal cord. Its analgesic effects are attributed to its ability to inhibit pain signaling pathways.

Mode of Action

The compound acts on the central nervous system (CNS) by modulating neurotransmitter release and influencing pain perception. It is metabolized into paracetamol (acetaminophen), which is responsible for its analgesic effects. The key biochemical pathways involved include:

- Inhibition of Cyclooxygenase (COX) : Reduces prostaglandin synthesis, leading to decreased pain and inflammation.

- Interaction with Cannabinoid Receptors : Some studies suggest that it may influence endocannabinoid signaling pathways, contributing to its analgesic properties.

Pharmacokinetics

N-(4-ethoxyphenyl)-2-hydroxyacetamide undergoes hepatic metabolism where it is converted into paracetamol and other metabolites. The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily through cytochrome P450 enzymes, leading to both active and inactive metabolites.

- Excretion : Primarily excreted via urine as conjugated metabolites.

Biological Activity and Applications

Research has highlighted several biological activities associated with N-(4-ethoxyphenyl)-2-hydroxyacetamide:

- Analgesic Effects : Demonstrated efficacy in reducing pain intensity in various models.

- Antipyretic Effects : Effective in lowering fever by acting on the hypothalamus.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-ethoxyphenyl)-2-hydroxyacetamide:

Notable Research Outcomes

- Analgesic Efficacy : In animal models, N-(4-ethoxyphenyl)-2-hydroxyacetamide exhibited significant pain relief comparable to standard analgesics.

- Safety Profile : Studies indicated that genetic variations in metabolic enzymes can lead to increased toxicity in certain populations, emphasizing the need for personalized medicine approaches.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.